molecular formula C15H22ClN3O2 B13791969 Physostigmine hydrochloride CAS No. 6091-12-9

Physostigmine hydrochloride

Cat. No.: B13791969
CAS No.: 6091-12-9
M. Wt: 311.81 g/mol
InChI Key: REPUEGIPTSPLQL-PBCQUBLHSA-N
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Preparation Methods

Physostigmine hydrochloride can be synthesized through various synthetic routes. One of the primary methods involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrochloride salt. Industrial production methods typically involve the chemical synthesis of physostigmine, which was first achieved by Percy Lavon Julian and Josef Pikl in 1935 .

Chemical Reactions Analysis

Physostigmine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Physostigmine hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cholinesterase inhibition. In biology, it is used to investigate the role of acetylcholine in neurotransmission. In medicine, it is used to treat glaucoma, anticholinergic toxicity, and as an antidote for various poisonings . Additionally, it has been explored for its potential anti-arthritic effects .

Mechanism of Action

The mechanism of action of physostigmine hydrochloride involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, physostigmine increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly useful in treating conditions like glaucoma and anticholinergic toxicity .

Comparison with Similar Compounds

Physostigmine hydrochloride is often compared with other cholinesterase inhibitors such as neostigmine, rivastigmine, and edrophonium. Unlike physostigmine, neostigmine and edrophonium do not cross the blood-brain barrier, making physostigmine unique in its ability to treat central nervous system effects of anticholinergic toxicity . Rivastigmine, another similar compound, is also used for its cholinesterase inhibitory effects but is primarily indicated for the treatment of Alzheimer’s disease .

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique ability to cross the blood-brain barrier and inhibit acetylcholinesterase makes it a valuable tool in treating various conditions and conducting scientific research.

Properties

CAS No.

6091-12-9

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride

InChI

InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1

InChI Key

REPUEGIPTSPLQL-PBCQUBLHSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Origin of Product

United States

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